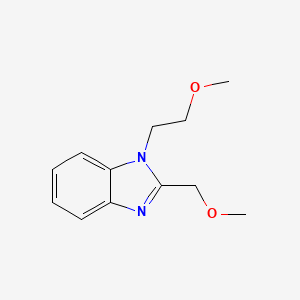
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole
Overview
Description
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as mebendazole, which is a well-known anthelmintic drug used to treat parasitic infections. However,
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole involves its ability to inhibit tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes such as cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have potent activity against cancer cells and various microorganisms, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole. One potential direction is the development of new anticancer drugs based on the structure of this compound. Researchers could also explore the potential applications of this compound in the treatment of other diseases such as autoimmune disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of new drugs with improved potency and selectivity. Overall, the study of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has the potential to lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications beyond its current use as an anthelmintic drug. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including colon, breast, and lung cancer. The mechanism of action of this compound involves inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(methoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-15-8-7-14-11-6-4-3-5-10(11)13-12(14)9-16-2/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJMXIPLUNRRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2-ethoxyacetamide](/img/structure/B4088756.png)
![2-amino-4-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4088764.png)
![2-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4088770.png)
![3-(benzylthio)-10-isopropyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4088776.png)
![methyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4088784.png)
![ethyl 1-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4088790.png)
![2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4088798.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088800.png)
![3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4088803.png)
![3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088817.png)
![methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4088823.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)

![N-{4-[(sec-butylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B4088859.png)